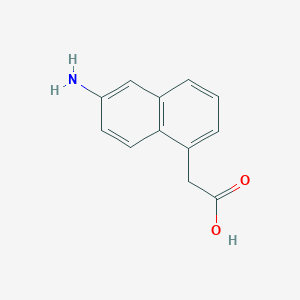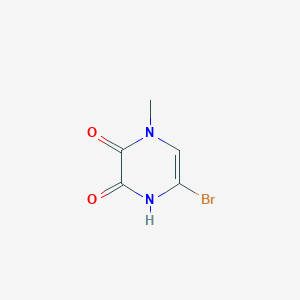
5-bromo-3-hydroxy-1-methylpyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-3-hydroxy-1-methylpyrazin-2(1H)-one is a heterocyclic organic compound that contains a pyrazinone ring substituted with bromine, hydroxyl, and methyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Brom-3-hydroxy-1-methylpyrazin-2(1H)-on beinhaltet typischerweise die Bromierung von 3-Hydroxy-1-methylpyrazin-2(1H)-on. Dies kann mit Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines geeigneten Lösungsmittels wie Essigsäure oder Dichlormethan erreicht werden. Die Reaktion wird üblicherweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für solche Verbindungen umfassen oft ähnliche Synthesewege, werden aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierter Synthese und Reinigungsprozessen, um hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Hydroxylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonylgruppe oxidiert werden.
Reduktion: Das Bromatom kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Wasserstoffatom reduziert werden.
Substitution: Das Bromatom kann unter geeigneten Bedingungen mit anderen Nukleophilen wie Aminen oder Thiolen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem wässrigen Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Amine in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: 5-Brom-3-oxo-1-methylpyrazin-2(1H)-on.
Reduktion: 3-Hydroxy-1-methylpyrazin-2(1H)-on.
Substitution: 5-substituierte 3-Hydroxy-1-methylpyrazin-2(1H)-on-Derivate.
Wissenschaftliche Forschungsanwendungen
5-Brom-3-hydroxy-1-methylpyrazin-2(1H)-on kann verschiedene Anwendungen in der wissenschaftlichen Forschung haben:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Mögliche Verwendung als Sonde zur Untersuchung biologischer Pfade.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, wie antimikrobielle oder krebshemmende Aktivitäten.
Industrie: Wird in der Entwicklung neuer Materialien oder als Zwischenprodukt in der chemischen Produktion verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Brom-3-hydroxy-1-methylpyrazin-2(1H)-on hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können solche Verbindungen mit Enzymen oder Rezeptoren interagieren und deren Aktivität hemmen oder modulieren. Die Brom- und Hydroxylgruppen könnten eine entscheidende Rolle bei der Bindung an die Zielstelle spielen.
Wirkmechanismus
The mechanism of action of 5-bromo-3-hydroxy-1-methylpyrazin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine and hydroxyl groups could play a crucial role in binding to the target site.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Hydroxy-1-methylpyrazin-2(1H)-on: Fehlt die Bromsubstitution.
5-Chlor-3-hydroxy-1-methylpyrazin-2(1H)-on: Ähnliche Struktur, aber mit Chlor anstelle von Brom.
5-Brom-3-oxo-1-methylpyrazin-2(1H)-on: Oxidierte Form der Verbindung.
Einzigartigkeit
5-Brom-3-hydroxy-1-methylpyrazin-2(1H)-on ist einzigartig, da es sowohl Brom- als auch Hydroxylgruppen enthält, die seine Reaktivität und biologische Aktivität im Vergleich zu seinen Analogen erheblich beeinflussen können.
Eigenschaften
Molekularformel |
C5H5BrN2O2 |
|---|---|
Molekulargewicht |
205.01 g/mol |
IUPAC-Name |
6-bromo-4-methyl-1H-pyrazine-2,3-dione |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-2-3(6)7-4(9)5(8)10/h2H,1H3,(H,7,9) |
InChI-Schlüssel |
CETUWALDJSCZLP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(NC(=O)C1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


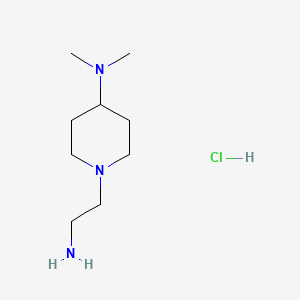
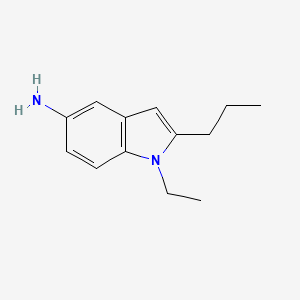
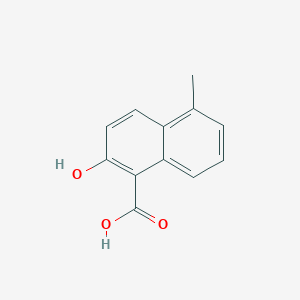
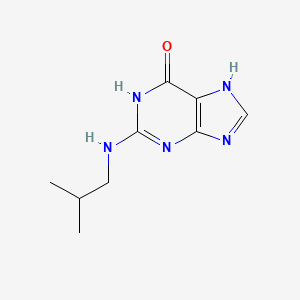
![2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B11897490.png)
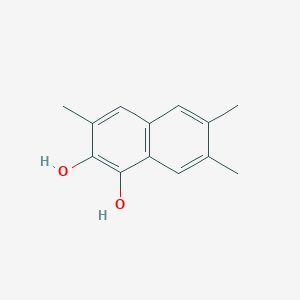

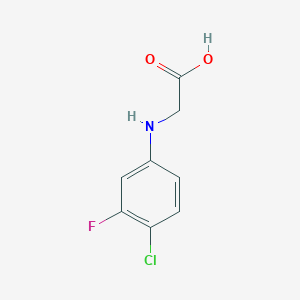

![3-Azaspiro[5.5]undecan-3-amine hydrochloride](/img/structure/B11897521.png)
![1H-Pyrazolo[3,4-d]pyrimidine, 4-(methylthio)-1-(2-propynyl)-](/img/structure/B11897537.png)
![2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11897539.png)
![(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11897540.png)
